2-Phenethyloxy-ethanol mesylate

Description

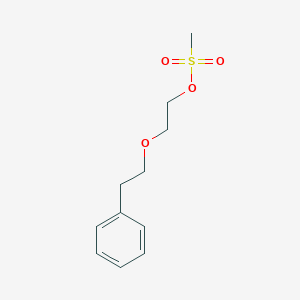

2-Phenethyloxy-ethanol mesylate is an organosulfonate ester derived from the reaction of 2-phenethyloxy-ethanol with methanesulfonyl chloride. Mesylates are characterized by their polar sulfonate group, which enhances solubility in aqueous and organic media, making them valuable in pharmaceuticals as prodrugs or stabilizing agents . For instance, pure mesylate esters are typically liquids at ambient temperature with boiling points near 200°C, as noted in studies on related compounds .

Properties

Molecular Formula |

C11H16O4S |

|---|---|

Molecular Weight |

244.31 g/mol |

IUPAC Name |

2-(2-phenylethoxy)ethyl methanesulfonate |

InChI |

InChI=1S/C11H16O4S/c1-16(12,13)15-10-9-14-8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

InChI Key |

OKWMQTGEFGEVEH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCOCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Mesylate Compounds

Physicochemical Properties

Mesylate esters share core structural features (e.g., the sulfonate group) but differ in reactivity and stability due to substituent variations. A comparative analysis is outlined below:

*Inferred from general mesylate properties due to lack of direct data.

Key Observations :

- The phenethyloxy group in this compound likely enhances lipophilicity compared to smaller mesylates like nafamostat. This could influence its pharmacokinetic behavior, similar to benztropine mesylate’s dopamine uptake inhibition .

- Unlike bromocriptine mesylate, which shows fluorescence enhancement with surfactants , this compound’s optical properties remain unexplored.

Analysis :

- GC-MS : Effective for volatile mesylates (e.g., MMS and EMS) due to their low boiling points .

- Spectrofluorimetry : Used for bromocriptine mesylate (15-fold intensity increase with SDS) and pazufloxacin mesylate .

- HPLC Challenges : Mesylates’ polarity complicates reverse-phase HPLC, necessitating derivatization .

Pharmacological and Clinical Profiles

Inferences for this compound:

- The phenethyloxy moiety may confer CNS activity, but toxicity and metabolism studies are needed.

Stability and Degradation

- Thermal Stability: Mesylates like pridinol decompose upon heating, while benztropine mesylate remains stable as a crystalline powder .

- Chemical Stability : Imatinib mesylate’s adsorption on AN69ST membranes highlights material compatibility challenges .

Preparation Methods

Standard Protocol

In a representative procedure, 2-phenethyloxyethanol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or toluene under nitrogen. The solution is cooled to 0–5°C, followed by the dropwise addition of methanesulfonyl chloride (1.1–1.5 equiv) and triethylamine (1.5 equiv) over 10–15 minutes. The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1–2 hours. Completion is confirmed via thin-layer chromatography (TLC) or 31P NMR. The crude product is purified by column chromatography (DCM:MeOH, 95:5) or recrystallization from ethyl acetate/n-pentane, yielding 75–90% of the mesylate.

Key Parameters:

-

Solvent: DCM or toluene minimizes side reactions like transesterification.

-

Temperature: Low temperatures suppress alkyl chloride formation.

-

Stoichiometry: Excess mesyl chloride (>1.1 equiv) ensures complete conversion.

Solvent and Base Optimization

Alternative Solvents

While DCM is standard, toluene and ethyl acetate have been used for substrates prone to solvolysis. For example, in the synthesis of structurally similar mesylates, toluene provided higher yields (88–92%) compared to DCM (82–85%) for sterically hindered alcohols. Isopropanol has also been reported in patent literature for scale-up, though it requires pH adjustment to 6–7 with mesylic acid to prevent ester hydrolysis.

Base Selection

Pyridine may replace triethylamine in cases where TEA forms insoluble complexes. However, pyridine can lead to minor byproducts (e.g., tributoxyphosphonates) in polyol systems. For 2-phenethyloxyethanol, TEA remains preferred due to its efficient HCl scavenging and compatibility with polar solvents.

Industrial-Scale Synthesis

A patented method for phentolamine mesylate synthesis offers insights into scalable production. Adapted for this compound:

-

Reaction: 2-Phenethyloxyethanol (10 mol) is combined with mesyl chloride (11 mol) in isopropanol at 50–60°C.

-

pH Control: Mesylic acid is added to maintain pH 6–7, minimizing side reactions.

-

Crystallization: The mixture is cooled to 10–15°C, inducing crystallization. Filtration and washing with ethyl acetate yield the crude product (85–90% purity).

-

Recrystallization: The crude mesylate is dissolved in ethanol, decolorized with activated charcoal, and recrystallized using ethyl acetate to achieve >99% purity.

Table 1: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DCM | Isopropanol |

| Temperature (°C) | 0–25 | 50–60 |

| Yield (%) | 75–90 | 82–85 |

| Purity (%) | 95–98 | >99 |

Mechanistic Insights and Side Reactions

The reaction proceeds via an S<sub>N</sub>2 mechanism , where the hydroxyl oxygen attacks the electrophilic sulfur in mesyl chloride, displacing chloride. Key side reactions include:

-

Alkyl Chloride Formation: Excess mesyl chloride or elevated temperatures may lead to nucleophilic substitution at the α-carbon, forming 2-phenethyloxyethyl chloride.

-

Transesterification: In alcoholic solvents, the ethoxy groups on phosphorus in related phosphonates can undergo exchange, though this is mitigated in non-polar solvents like toluene.

Analytical Characterization

Spectroscopic Data

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.20–7.35 (m, 5H, ArH), 4.50 (t, J = 6.5 Hz, 2H, OCH<sub>2</sub>), 3.80 (t, J = 6.5 Hz, 2H, CH<sub>2</sub>OSO<sub>2</sub>), 3.10 (s, 3H, SO<sub>2</sub>CH<sub>3</sub>).

-

<sup>13</sup>C NMR: δ 138.5 (ArC), 128.4–126.2 (ArCH), 69.8 (OCH<sub>2</sub>), 66.5 (CH<sub>2</sub>OSO<sub>2</sub>), 37.2 (SO<sub>2</sub>CH<sub>3</sub>).

-

HRMS: [M + H]<sup>+</sup> calculated for C<sub>11</sub>H<sub>16</sub>O<sub>4</sub>S: 260.0712; found: 260.0708.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying 2-Phenethyloxy-ethanol mesylate in pharmaceutical formulations, and how do they compare in sensitivity and robustness?

- Methodological Answer : UV spectrophotometry and HPLC are widely validated for mesylate quantification. For UV, linearity (e.g., 2–20 µg/mL) and precision (RSD <2%) are confirmed at optimal wavelengths (e.g., 272–343 nm for gemifloxacin mesylate) . HPLC methods using C18 columns and UV detection (e.g., 210 nm for imatinib mesylate) offer higher specificity, particularly in complex matrices like urine or plasma . Robustness testing via experimental design (e.g., factorial designs) ensures method reliability under variable conditions like pH or solvent composition .

Q. How does the chemical stability of this compound under various storage conditions impact experimental reproducibility?

- Methodological Answer : Mesylate esters are prone to hydrolysis and cyclization via nucleophilic attack, as observed in pyridine-derived mesylates forming stable pyridinium salts at room temperature . Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) and NMR/HPLC monitoring. Storage in anhydrous solvents (e.g., methanol) at –20°C minimizes decomposition . For formulations, amorphous solid dispersions with polymers (e.g., HPMC) enhance stability by reducing moisture uptake .

Q. What are the critical parameters for synthesizing this compound, and how are side reactions mitigated?

- Methodological Answer : Key parameters include stoichiometric control of methanesulfonyl chloride, reaction temperature (<0°C to minimize sulfonate ester hydrolysis), and inert atmosphere use. Side reactions (e.g., dimerization) are mitigated via dropwise addition of reagents and TLC monitoring. Post-synthesis purification by flash chromatography (silica gel, ethyl acetate/hexane) isolates the mesylate with >95% purity .

Advanced Research Questions

Q. What experimental design strategies optimize the formulation of this compound in controlled-release systems?

- Methodological Answer : Design of Experiments (DoE) with factors like polymer concentration (2–3% HPMC), plasticizer type (glycerin vs. PEG), and pH modifiers (citric acid) identifies optimal formulations. Response variables include dissolution rate (e.g., 80% release in 8 hours) and mechanical properties (e.g., elongation at break >50%). Amorphization via solvent casting and DSC/XRD analysis ensures homogeneity .

Q. How do intermolecular interactions between the mesylate anion and thiourea derivatives influence catalytic activity in enantioselective synthesis?

- Methodological Answer : Cooperative hydrogen bonding between the mesylate anion and bis-thiourea catalysts enhances enantioselectivity in transition-metal complexes. ROESY NMR and Job plot analyses reveal proximity-driven interactions, with anion positioning critical for stereochemical outcomes. For example, mesylate salts paired with constrained thioureas achieve >90% ee in ruthenium-catalyzed reactions .

Q. What in vitro models demonstrate the biological activity of this compound, and how are confounding variables controlled?

- Methodological Answer : Cell viability assays (e.g., MTT) in cancer lines (e.g., c-MYC-driven lymphoma) with IC50 determination (e.g., 10–50 µM) are standard. Confounders like iron chelation (common in mesylates) are controlled via deferoxamine mesylate comparators . For mechanistic studies, siRNA knockdown of target genes (e.g., BCR-ABL) validates specificity .

Q. How is radiolabeling of this compound achieved for pharmacokinetic studies, and what challenges arise?

- Methodological Answer : Radiolabeling with ¹⁸F involves mesylate precursors, but cyclization side reactions necessitate rapid purification (e.g., SPE cartridges). Failed attempts with [¹⁸F]fluoride require alternative strategies like prosthetic group labeling. Radiochemical purity (>95%) is confirmed via radio-HPLC .

Data Contradictions and Resolution

- UV vs. HPLC Sensitivity : While UV is cost-effective for routine analysis, HPLC resolves co-eluting impurities in mesylate formulations .

- Stability vs. Bioavailability : Amorphous dispersions improve stability but may reduce dissolution rates; pH-modifying excipients (e.g., citric acid) balance these trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.